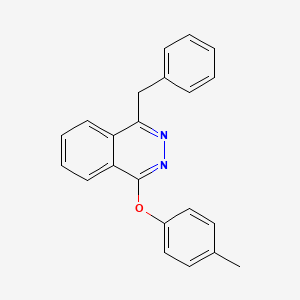

1-Benzyl-4-(4-methylphenoxy)phthalazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

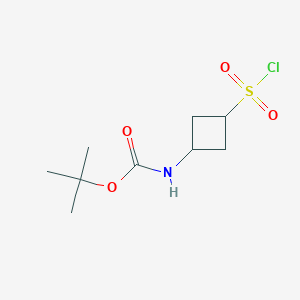

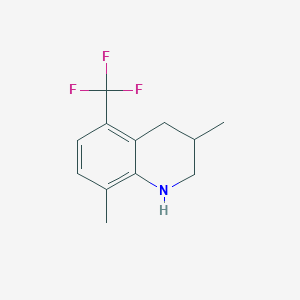

“1-Benzyl-4-(4-methylphenoxy)phthalazine” is a chemical compound . It is used for pharmaceutical testing . The molecular formula of this compound is C22H18N2O .

Synthesis Analysis

The synthesis of phthalazine derivatives has been reported in several studies . For instance, a new series of phthalazine derivatives was synthesized by reaction of phthalic anhydride and different substituted phenylacetic acids to yield the benzyliden-3H-isobenzofuran-1-one intermediates .

Molecular Structure Analysis

The molecular structure of “1-Benzyl-4-(4-methylphenoxy)phthalazine” includes a phthalazine ring, which is a compound in which pyridazine is fused with a benzene ring . The presence of two adjacent nitrogen atoms in the phthalazine ring makes it rare and not very familiar in isolated extracts from living organisms .

Chemical Reactions Analysis

Phthalazine derivatives have been found to undergo various chemical reactions . For example, benzoxazinone derivative 3 with benzyl amine in ethanol to afford 2-benzyl-4-(4-isopropylphenyl)phthalazin-1(2)-H one .

Physical And Chemical Properties Analysis

The molecular weight of “1-Benzyl-4-(4-methylphenoxy)phthalazine” is 326.39 . More detailed physical and chemical properties are not available in the retrieved sources.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Phthalazine derivatives, including 1-Benzyl-4-(4-methylphenoxy)phthalazine, have been found to exhibit promising effects against Gram-positive and Gram-negative bacteria and fungi . They are considered as potential antimicrobial agents .

Antihistamine Properties

Phthalazine derivatives are used in the treatment of allergic rhinitis. Azelastin, a phthalazine derivative, is an example of an antihistamine .

Inhibitors of Phosphodiesterase

Phthalazine derivatives like MY5445 are more selective inhibitors of the cGMP-inhibited phosphodiesterase (PDE) .

Aldose Reductase Inhibitors

Phthalazinone derivatives like Zopolrestat have been in clinical trials; they inhibit aldose reductase and have potential use in the prevention of retinopathy, neuropathy, and cataract formation in diabetes .

Chemiluminescence Reactions

The chemiluminescence reactions of phthalazine derivatives have found analytical applications, particularly in biological systems where the inherent signal strength and low signal noise ratio contribute to sensitivity .

Anticancer and Antioxidant Agents

A new series of phthalazine derivatives was synthesized from the reaction of 1-chloro-4-(4-phenoxyphenyl)phthalazine as a reactive starting material with different carbon, nitrogen, which showed potential as anticancer and antioxidant agents .

7. Inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR) Vatalanib, a phthalazine derivative, is a VEGFR inhibitor .

Antihypertensive Agents

Phthalazine derivatives are also used as antihypertensive agents. Hydralazine is an example of such a derivative .

Direcciones Futuras

Phthalazine derivatives, including “1-Benzyl-4-(4-methylphenoxy)phthalazine”, continue to be used for the synthesis of new derivatives with potential pharmacological effects . Therefore, there is a continuous need to explore, search and develop new agents with both vasorelaxant and antiplatelet activity in order to reduce the risk of cardiovascular complications associated to hypertension and thrombus formation .

Propiedades

IUPAC Name |

1-benzyl-4-(4-methylphenoxy)phthalazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O/c1-16-11-13-18(14-12-16)25-22-20-10-6-5-9-19(20)21(23-24-22)15-17-7-3-2-4-8-17/h2-14H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OULLUXRDBVKWRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=NN=C(C3=CC=CC=C32)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-4-(4-methylphenoxy)phthalazine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-Dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide](/img/structure/B2461565.png)

![2-[6-[(4-benzylpiperazin-1-yl)methyl]-4-oxopyran-3-yl]oxy-N,N-diethylacetamide](/img/structure/B2461570.png)

![N-(4-methylbenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2461573.png)

![2-ethylsulfanyl-3-(3-methoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2461579.png)